Cas no 696646-80-7 (3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)

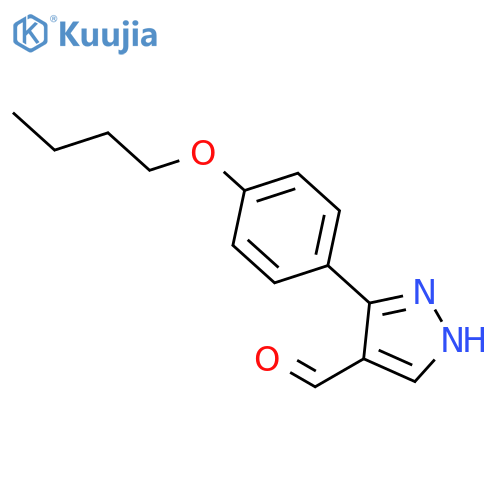

696646-80-7 structure

商品名:3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxaldehyde, 3-(4-butoxyphenyl)-

- MLS000682812

- SR-01000103742-1

- CHEMBL1587114

- 696646-80-7

- SR-01000103742

- CS-0374045

- AKOS000264913

- HMS2622D08

- SMR000312169

- LS-02801

- 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde

- 5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde

- MFCD03834510

- ALBB-007496

- STK504569

- 3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde

-

- インチ: InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16)

- InChIKey: DJGWVBUFVDQWPI-UHFFFAOYSA-N

- ほほえんだ: CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O

計算された属性

- せいみつぶんしりょう: 244.12128

- どういたいしつりょう: 244.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 54.98

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM524195-1g |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 97% | 1g |

$264 | 2022-06-10 | |

| TRC | B281790-500mg |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 500mg |

$ 450.00 | 2022-06-07 | ||

| Fluorochem | 075001-10g |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 10g |

£1633.00 | 2022-03-01 | ||

| Fluorochem | 075001-1g |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 1g |

£307.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1444715-1g |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 97% | 1g |

¥2384.00 | 2024-05-03 | |

| A2B Chem LLC | AI94031-1g |

3-(4-Butoxyphenyl)-1h-pyrazole-4-carbaldehyde |

696646-80-7 | >95% | 1g |

$509.00 | 2024-04-19 | |

| TRC | B281790-1000mg |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 1g |

$ 720.00 | 2022-06-07 | ||

| A2B Chem LLC | AI94031-10g |

3-(4-Butoxyphenyl)-1h-pyrazole-4-carbaldehyde |

696646-80-7 | >95% | 10g |

$1412.00 | 2024-04-19 | |

| A2B Chem LLC | AI94031-5g |

3-(4-Butoxyphenyl)-1h-pyrazole-4-carbaldehyde |

696646-80-7 | >95% | 5g |

$995.00 | 2024-04-19 | |

| TRC | B281790-250mg |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde |

696646-80-7 | 250mg |

$ 275.00 | 2022-06-07 |

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

696646-80-7 (3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:696646-80-7)3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):443/1138/1664/2750